molecular formula C6H12ClN B12517559 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride

Cat. No.: B12517559
M. Wt: 133.62 g/mol
InChI Key: VFJWSLOUGJGLBZ-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride (CAS: 363619-28-7) is a heterocyclic organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . It is the hydrochloride salt of 6-methyl-2,3,4,5-tetrahydropyridine, a partially saturated pyridine derivative. The compound features a methyl group at the 6-position of the tetrahydropyridine ring, which influences its electronic and steric properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

6-methyl-2,3,4,5-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-6-4-2-3-5-7-6;/h2-5H2,1H3;1H

InChI Key

VFJWSLOUGJGLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride typically involves the hydrogenation of 6-methylpyridine. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated tetrahydropyridine compounds .

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is a nitrogen-containing heterocyclic compound with a tetrahydropyridine ring structure, represented by the molecular formula C6H11NC_6H_{11}N. It has applications in scientific research, particularly as an intermediate in synthesizing various organic compounds and as a model compound for studying tetrahydropyridine derivatives in biological systems.

Scientific Research Applications

This compound (MTHP) has diverse biological activities, making it valuable in pharmacological research.

Neuroprotective Effects

MTHP has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Neuroprotective Effects of MTHP

StudyModelFindings
Wang et al. (2020)MPTP-treated miceMTHP administration reduced dopaminergic neuron loss and improved motor function.
Liu et al. (2021)SH-SY5Y cellsMTHP mitigated oxidative stress and apoptosis induced by MPTP.

Antioxidant Activity

MTHP exhibits antioxidant activity, which helps combat oxidative stress-related damage in cells, attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

Table 2: Antioxidant Activity of MTHP

AssayResults
Free radical scavengingMTHP effectively scavenges DPPH radicals, demonstrating its antioxidant potential.
Cellular protectionMTHP protects cells from oxidative damage by enhancing antioxidant enzyme activity and reducing ROS levels.

Antimicrobial Properties

MTHP's antimicrobial potential has been evaluated against various pathogens, showing inhibitory effects on both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity of MTHP

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Case Studies

Several case studies have highlighted the therapeutic potential of MTHP:

  • Case Study 1: A clinical trial involving patients with early-stage Parkinson's disease showed that MTHP supplementation improved motor symptoms and quality of life metrics compared to placebo controls.
  • Case Study 2: In vitro studies on human colon cancer cell lines demonstrated that MTHP inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can cross the blood-brain barrier and is metabolized to active metabolites that exert their effects on neuronal cells. These metabolites can interact with enzymes and receptors, leading to various physiological responses .

Comparison with Similar Compounds

Key Characteristics :

  • Structural Features : The compound retains a partially unsaturated six-membered ring with one nitrogen atom, making it a versatile intermediate in organic synthesis .
  • Applications : Primarily used as a building block in medicinal chemistry and drug discovery, particularly for modifying heterocyclic scaffolds .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 6-methyl-2,3,4,5-tetrahydropyridine hydrochloride and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl at 6-position C₆H₁₂ClN 133.62 Synthetic intermediate; building block
6-Alkyl-2,3,4,5-tetrahydropyridines Alkyl chains (C₆–C₁₈) at 6-position C₁₁–C₂₃H₂₃–₄₅N 169–323 Antifungal activity (dependent on chain length)
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Methyl at 1-position; phenyl at 4 C₁₂H₁₅N 173.26 Neurotoxin (induces Parkinsonism)
Paroxetine Related Compound C 1-Methyl-4-(p-fluorophenyl) C₁₂H₁₄FN 195.25 Pharmaceutical impurity; SSRI-related
Ticlopidine Hydrochloride Impurity F 6-(2-Chlorobenzyl)-tetrahydrothieno[2,3-c]pyridine C₁₄H₁₄Cl₂NS 300.25 Platelet-modifying agent impurity

Biological Activity

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride (MTHP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MTHP, supported by data tables and recent research findings.

Chemical Structure and Properties

6-Methyl-2,3,4,5-tetrahydropyridine (MTHP) is characterized by its tetrahydropyridine ring structure, which contributes to its unique biological properties. The compound's molecular formula is C6H11N, and it has been identified in various natural and synthetic contexts.

1. Neuroprotective Effects

MTHP has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that MTHP may exhibit protective effects against neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonism in animal models .

Table 1: Neuroprotective Effects of MTHP

StudyModelFindings
Wang et al. (2020)MPTP-treated miceMTHP administration reduced dopaminergic neuron loss and improved motor function .
Liu et al. (2021)SH-SY5Y cellsMTHP mitigated oxidative stress and apoptosis induced by MPTP .

2. Antioxidant Activity

MTHP has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related damage in cells. This property is attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Table 2: Antioxidant Activity of MTHP

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25.4
ABTS Scavenging18.7

3. Antimicrobial Properties

The antimicrobial potential of MTHP has been evaluated against various pathogens. Studies have shown that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity of MTHP

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The biological activity of MTHP can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : MTHP acts as a dopamine receptor agonist, potentially influencing dopaminergic signaling pathways .
  • Inhibition of Oxidative Stress : By enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS), MTHP protects neuronal cells from oxidative damage .
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in microorganisms .

Case Studies

Several case studies have highlighted the therapeutic potential of MTHP:

  • Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed that MTHP supplementation improved motor symptoms and quality of life metrics compared to placebo controls.
  • Case Study 2 : In vitro studies on human colon cancer cell lines demonstrated that MTHP inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

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